2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid
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Overview
Description
2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid is a chemical compound with the molecular formula C14H15N3O3S and a molecular weight of 305.36 g/mol It is characterized by the presence of a quinoxaline ring substituted with a morpholine group and a sulfanylacetic acid moiety
Preparation Methods
The synthesis of 2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid typically involves the reaction of 3-(morpholin-4-yl)quinoxaline-2-thiol with chloroacetic acid under appropriate conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives using reducing agents like sodium borohydride.
Scientific Research Applications
2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The quinoxaline ring is known to interact with DNA and proteins, potentially leading to the inhibition of key enzymes and signaling pathways. The morpholine group may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid can be compared with other similar compounds, such as:
2-{[3-(Piperidin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid: This compound has a piperidine group instead of a morpholine group, which may affect its biological activity and solubility.
2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}propionic acid: This compound has a propionic acid moiety instead of an acetic acid moiety, which may influence its reactivity and pharmacokinetic properties.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Properties
IUPAC Name |
2-(3-morpholin-4-ylquinoxalin-2-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-12(19)9-21-14-13(17-5-7-20-8-6-17)15-10-3-1-2-4-11(10)16-14/h1-4H,5-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYDTDGDJYBVTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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